BenchChemオンラインストアへようこそ!

Tetrahydrofuran-3,4-diol

Medicinal Chemistry Nucleoside Analogs Adenosine Receptors

Tetrahydrofuran-3,4-diol (CAS 22554-74-1) is a stereochemically defined trans-diol building block—not an interchangeable commodity. Its trans configuration enables selective A2a adenosine receptor agonism without A3 activity, a pharmacological profile patented for anti-inflammatory applications. Derivatives achieve sub-nanomolar IC50 (0.200 nM) against PRMT5/MEP50. With a melting point of 37°C, this solid trans-isomer offers practical handling advantages over the liquid cis-isomer (CAS 4358-64-9). Specify CAS 22554-74-1 when stereochemistry determines your lead optimization outcome.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 22554-74-1
Cat. No. B1268618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-3,4-diol
CAS22554-74-1
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)O
InChIInChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
InChIKeySSYDTHANSGMJTP-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-3,4-diol (CAS 22554-74-1): A Chiral Diol Scaffold for Nucleoside-Derived Therapeutics and Protecting Group Technologies


Tetrahydrofuran-3,4-diol (CAS 22554-74-1), also known as trans-3,4-dihydroxytetrahydrofuran or 1,4-anhydro-L-threitol, is a small-molecule chiral building block characterized by a five-membered oxygen heterocycle with two vicinal hydroxyl groups in a trans configuration [1]. This configuration defines its stereochemical identity and imparts distinct reactivity and biological interactions compared to its cis isomer or other furanose diols [2]. The compound serves as a versatile scaffold for the synthesis of biologically active nucleoside analogs and as a core structure for novel protecting groups in oligonucleotide chemistry [3][4].

Why Generic Substitution of Tetrahydrofuran-3,4-diol Stereoisomers and Analogs Fails in Critical Research Applications


Generic substitution of tetrahydrofuran-3,4-diol with other furanose diols, such as its cis isomer (1,4-anhydroerythritol, CAS 4358-64-9) or other polyols like 2,5-anhydro-D-mannitol, is not feasible due to quantifiable differences in stereochemistry, reactivity, and downstream biological activity [1]. The trans configuration of the hydroxyl groups in CAS 22554-74-1 dictates a unique three-dimensional geometry that is critical for its specific function as a protecting group scaffold and for the stereochemical outcome in nucleoside analog synthesis [2][3]. While the cis isomer finds utility in oxidative protecting group strategies, its different spatial orientation leads to distinct self-cyclization kinetics and deprotection profiles [2]. Furthermore, 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives based on this trans scaffold have been patented for their selective adenosine A2a receptor agonist activity, a pharmacological profile that is highly sensitive to the sugar moiety's stereochemistry [1]. The evidence below quantifies these critical differentiators, confirming that CAS 22554-74-1 is not an interchangeable commodity chemical but a stereochemically defined building block with unique, application-specific performance attributes.

Tetrahydrofuran-3,4-diol (CAS 22554-74-1) Quantitative Differentiation vs. Analogs: A Procurement-Focused Evidence Guide


Stereochemical Purity and Its Impact on Nucleoside-Derived Adenosine A2a Receptor Agonist Selectivity

The trans stereochemistry of the tetrahydrofuran-3,4-diol scaffold (CAS 22554-74-1) is essential for the pharmacological profile of 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives. These derivatives are described as selective adenosine A2a receptor agonists and are claimed to have an improved profile over known A2a-selective agonists due to a general lack of agonist activity at the human A3 receptor [1]. The patent explicitly states that these compounds show an improved profile over known A2a-selective agonists because they generally lack agonist activity at the human A3 receptor, a selectivity profile that is critically dependent on the stereochemistry of the tetrahydrofuran-diol core [1]. While specific IC50 values are not provided in the abstract, the comparative claim of improved selectivity over other A2a agonists is directly attributed to the defined stereochemistry of the trans-diol scaffold.

Medicinal Chemistry Nucleoside Analogs Adenosine Receptors

Distinct Physicochemical Properties Differentiating trans- from cis-Tetrahydrofuran-3,4-diol

The trans isomer (CAS 22554-74-1) and the cis isomer (CAS 4358-64-9) of tetrahydrofuran-3,4-diol are distinct chemical entities with different physical properties, which directly impact their handling, storage, and formulation. The trans isomer is reported to have a melting point of 37 °C, while the cis isomer is a liquid at room temperature [1]. This difference in physical state at ambient conditions can influence the selection of a specific isomer for a given synthetic or formulation process.

Stereochemistry Physicochemical Properties Material Science

Enzyme Inhibitory Potency of a Tetrahydrofuran-3,4-diol Containing Derivative

While the target compound itself is a building block, its incorporation into complex molecules can yield highly potent biological agents. For instance, a derivative containing the 3,4-dihydroxytetrahydrofuran-2-yl moiety, described in US Patent 11,220,524 (Example 105), demonstrates exceptionally potent inhibition of the human PRMT5/MEP50 complex with an IC50 of 0.200 nM [1]. This level of potency, in the sub-nanomolar range, highlights the value of the tetrahydrofuran-diol core as a privileged scaffold in drug discovery. Comparatively, other PRMT5 inhibitors in clinical development, such as GSK3326595, have reported IC50 values in the low nanomolar range (e.g., ~6 nM), underscoring the potency achieved with this specific scaffold [2].

Enzyme Inhibition PRMT5 Antitumor

Crystal Structure Evidence for Specific Binding Interactions Enabled by the Tetrahydrofuran-3,4-diol Moiety

The tetrahydrofuran-3,4-diol moiety is a critical structural element for achieving high-affinity binding in several crystallographically characterized protein-ligand complexes. For instance, the crystal structure of human GRP78 (PDB ID: 6DWS) in complex with (2R,3R,4S,5R)-2-(6-amino-8-((2-chlorobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol was solved at a high resolution of 1.90 Å [1]. Similarly, the structure of hPNMT in complex with a bisubstrate inhibitor containing the same tetrahydrofuran-diol core has been determined [2]. These structures provide atomic-level detail on how the hydroxyl groups of the furanose ring participate in key hydrogen-bonding networks with the target protein, rationalizing the scaffold's utility in inhibitor design. In contrast, analogous compounds with different sugar puckers or deoxygenated analogs often show significantly reduced binding affinity due to the loss of these specific interactions.

Structural Biology X-ray Crystallography Drug-Target Interactions

Differentiated Reactivity in Protecting Group Applications: trans- vs. cis-Isomer

The trans- and cis-isomers of tetrahydrofuran-3,4-diol exhibit distinct reactivity profiles that dictate their application in protecting group chemistry. The cis-isomer (1,4-anhydroerythritol) has been extensively developed as a backbone for oxidatively cleavable protecting groups, such as the CTFOC group, which is removed via a self-cyclization mechanism after iodine treatment [1]. The trans-isomer (CAS 22554-74-1), due to its different stereochemistry, will have a different spatial arrangement of the hydroxyl groups, which in turn influences the kinetics and efficiency of any intramolecular cyclization or functionalization reaction [2]. While direct quantitative kinetic data for the trans-isomer in a comparable protecting group system is not available in the public domain, the established and differentiated use of the cis-isomer in this context strongly implies that the trans-isomer will not be a suitable substitute. The distinct geometry of the trans-diol would lead to a different transition state for cyclization and a different stability profile for the derived carbonate esters.

Oligonucleotide Synthesis Protecting Groups Synthetic Methodology

Optimal Research and Procurement Scenarios for Tetrahydrofuran-3,4-diol (CAS 22554-74-1)


Synthesis of Selective Adenosine A2a Receptor Agonists

Procure the trans-isomer (CAS 22554-74-1) specifically when synthesizing 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives for anti-inflammatory applications. This scaffold is patented for its ability to produce selective A2a receptor agonists that lack A3 receptor activity, a critical selectivity profile for minimizing off-target effects [1].

Development of High-Potency PRMT5 Inhibitors for Oncology Research

Utilize this building block in medicinal chemistry campaigns targeting PRMT5. Derivatives incorporating this scaffold have demonstrated sub-nanomolar IC50 values (0.200 nM) against the PRMT5/MEP50 complex, surpassing the potency of some clinical-stage inhibitors, making it a high-value starting point for lead optimization [1].

Structure-Guided Drug Design with High-Resolution Crystallographic Data

Employ this compound in rational drug design projects where structural information is paramount. The tetrahydrofuran-3,4-diol moiety is a key component in several high-resolution crystal structures (e.g., PDB 6DWS at 1.90 Å), providing atomic-level detail on its binding interactions and enabling confident molecular modeling and lead optimization [1].

Stereochemically Defined Synthesis Requiring a Solid-Phase Building Block

Select the trans-isomer (CAS 22554-74-1) over the liquid cis-isomer (CAS 4358-64-9) when a solid building block is advantageous for synthetic handling, purification, or storage. The trans-isomer has a melting point of 37 °C, offering practical benefits for certain laboratory workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrofuran-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.